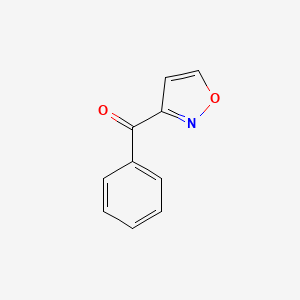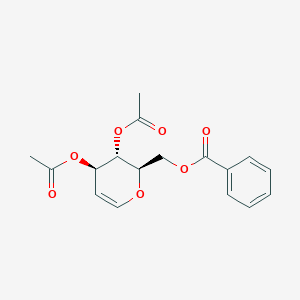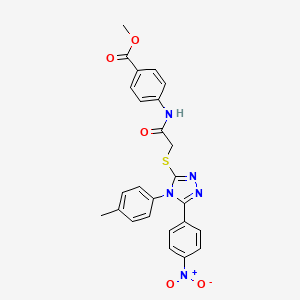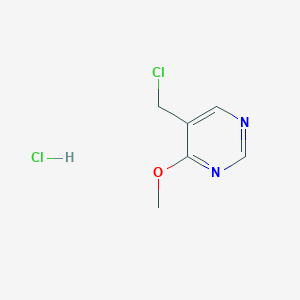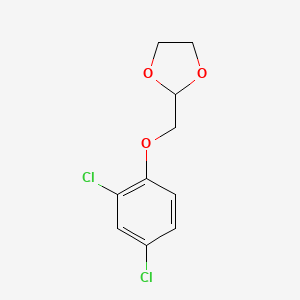
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring attached to a 2,4-dichlorophenoxy group. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2,4-dichlorophenoxypropanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. It is known to affect the activity of certain enzymes and disrupt cellular processes. The compound’s structure allows it to bind to specific receptors, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable chemical properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used in agriculture.
Uniqueness
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H10Cl2O3 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
ISPMLQZBACTLOO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


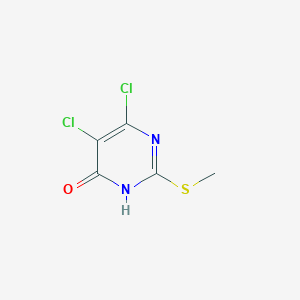
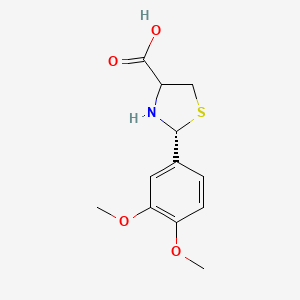
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
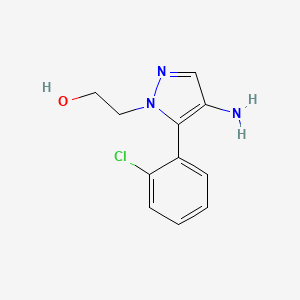
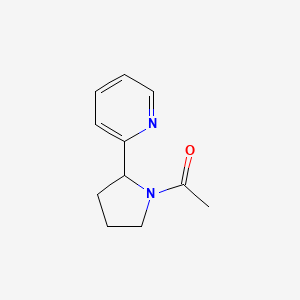

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
